molecular formula C15H10FNO3 B5553390 Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate CAS No. 304896-32-0

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate

Cat. No.: B5553390
CAS No.: 304896-32-0
M. Wt: 271.24 g/mol
InChI Key: DQUZXAPJGTUJOU-DHZHZOJOSA-N
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Description

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is an α,β-unsaturated cyanoacrylate derivative featuring a furan ring substituted with a 4-fluorophenyl group at the 5-position. This compound belongs to a broader class of acrylate esters with conjugated electron-withdrawing groups (e.g., cyano, aryl), which are known for their applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUZXAPJGTUJOU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-32-0
Record name METHYL 2-CYANO-3-(5-(4-FLUOROPHENYL)-2-FURYL)ACRYLATE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate typically involves the reaction of 4-fluorobenzaldehyde with cyanoacetic acid and furan-2-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate with four related compounds, emphasizing structural variations, synthetic routes, and functional implications.

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

  • Structural Differences :
    • Substituent: 4-Methoxyphenyl vs. 5-(4-fluorophenyl)furan-2-yl.
    • Ester Group: Ethyl vs. methyl.
  • Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may influence solubility and bioavailability.
  • Crystallographic Data: The ethyl derivative crystallizes in a monoclinic system (space group P2₁/c), with bond angles and lengths consistent with conjugated acrylate systems. Such data suggest similar planarity and conjugation for the target compound .

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

  • Structural Differences: Core Heterocycle: Thiazole vs. furan. Functional Group: Propanamide vs. cyanoacrylate.
  • Key Implications :
    • The thiazole ring introduces a sulfur atom, which may enhance hydrogen-bonding interactions or metal coordination compared to the oxygen-rich furan in the target compound. This structural variation correlates with reported anticancer activity (IC₅₀ = 1.2 µM against KPNB1) .
    • The Suzuki coupling step used in its synthesis (via 4-fluorophenylboric acid) suggests a viable route for introducing fluorophenyl groups into the target compound .

Methyl 2-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenoxy)(furan-2-yl)methyl)acrylate

  • Structural Differences :
    • Substituent Complexity: Pyridine-trifluoromethyl-chloro vs. fluorophenyl-furan.
    • Molecular Weight: 453.8 g/mol vs. ~323.3 g/mol (estimated for the target compound).
  • Higher molecular weight may limit bioavailability but enhance thermal stability in material applications .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
This compound (Target) C₁₆H₁₂FNO₃ ~323.3 4-Fluorophenyl-furan, cyanoacrylate Hypothesized reactivity in Michael additions
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 231.25 4-Methoxyphenyl, ethyl ester Crystallographically characterized
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C₁₆H₁₃FN₂O₂S 316.35 Thiazole, fluorophenyl, propanamide Anticancer activity (IC₅₀ = 1.2 µM)
Methyl 2-((4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenoxy)(furan-2-yl)methyl)acrylate C₂₁H₁₅ClF₃NO₅ 453.80 Pyridine-trifluoromethyl, furan High steric bulk, thermal stability

Biological Activity

Methyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H12_{12}N2_2O3_3
  • Molecular Weight : 284.26 g/mol
  • CAS Number : 292053-42-0

The compound features a cyano group, a furan ring, and a fluorophenyl moiety, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific studies and findings related to its biological effects.

Antimicrobial Activity

One of the primary areas of investigation for this compound is its antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate significant activity against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus0.25 µg/mLHigh activity against biofilms
Escherichia coli0.5 µg/mLModerate activity
Candida albicans1.0 µg/mLEffective antifungal

In vitro studies suggest that the presence of the cyano group enhances the compound's ability to penetrate microbial membranes, making it effective against resistant strains .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that it may inhibit cancer cell proliferation through several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It can induce G1 phase arrest, preventing cancer cells from dividing.
  • Inhibition of Metastasis : Some studies suggest it reduces the migratory capabilities of cancer cells.

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • The cyano group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • The furan ring can participate in electron transfer processes, enhancing the compound's reactivity.
  • The fluorophenyl moiety may improve binding affinity to specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A recent study evaluated the antimicrobial efficacy of several derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited superior activity compared to standard antibiotics like Ciprofloxacin .
  • Cancer Cell Line Study :
    • In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50_{50} value of approximately 15 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .

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